2-Methyl-6-(trifluoromethyl)nicotinohydrazide

説明

Systematic Nomenclature and Synonyms

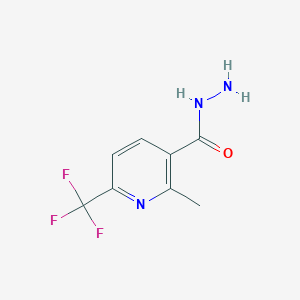

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for pyridine derivatives. The official International Union of Pure and Applied Chemistry name for this compound is 2-methyl-6-(trifluoromethyl)pyridine-3-carbohydrazide. This nomenclature precisely describes the structural features including the methyl substitution at position 2, the trifluoromethyl group at position 6, and the carbohydrazide functional group at position 3 of the pyridine ring system.

The compound is registered under Chemical Abstracts Service number 402479-94-1, which serves as its unique identifier in chemical databases and literature. Alternative systematic names include 2-methyl-6-(trifluoromethyl)-3-pyridinecarbohydrazide and 6-(Trifluoromethyl)-2-methylpyridine-3-carbohydrazide. The compound is also referenced by its Molecular Design Limited number MFCD01565843, which facilitates identification in chemical inventory systems.

Several commercial synonyms are employed across different suppliers and databases. These include 2-Methyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid hydrazide and various abbreviated forms that maintain the essential structural descriptors. The compound appears in research literature and commercial catalogs under catalog numbers such as BB054627 and EVT-377004, reflecting its availability as a research chemical for synthetic and medicinal chemistry applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C8H8F3N3O, representing a compact heterocyclic structure with multiple functional groups. This formula indicates the presence of eight carbon atoms forming the pyridine ring and methyl substituent, eight hydrogen atoms distributed across the structure, three fluorine atoms concentrated in the trifluoromethyl group, three nitrogen atoms including the pyridine nitrogen and hydrazide functionality, and one oxygen atom in the carbonyl group.

特性

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O/c1-4-5(7(15)14-12)2-3-6(13-4)8(9,10)11/h2-3H,12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISIMZFADQHGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383815 | |

| Record name | 2-Methyl-6-(trifluoromethyl)nicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402479-94-1 | |

| Record name | 2-Methyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402479-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-(trifluoromethyl)nicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide typically involves the reaction of 2-methyl-6-(trifluoromethyl)nicotinic acid with hydrazine hydrate under specific reaction conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the hydrazide product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

2-Methyl-6-(trifluoromethyl)nicotinohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions employed .

科学的研究の応用

Medicinal Chemistry

Antibacterial Properties

Research indicates that derivatives of nicotinohydrazides, including 2-Methyl-6-(trifluoromethyl)nicotinohydrazide, exhibit significant antibacterial activity. A study demonstrated that modifications in the hydrazide structure can enhance the efficacy against various bacterial strains. The trifluoromethyl group is believed to contribute to improved lipophilicity, facilitating better membrane penetration and activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Another area of research focuses on the anticancer potential of this compound. The hydrazide moiety is known for its ability to interact with biological targets involved in cancer cell proliferation. In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines, suggesting its role as a lead compound for further development into anticancer agents .

Agrochemicals

Pesticidal Applications

The compound has been explored for its pesticidal properties. Its structural features allow it to act as a potent insecticide and fungicide. Field trials have indicated that formulations containing this compound show increased effectiveness in controlling pests compared to traditional agents. This application is particularly relevant in sustainable agriculture, where the need for effective yet environmentally friendly pesticides is critical .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties due to the incorporation of trifluoromethyl groups, which improve the material's resistance to degradation under harsh conditions. This application is significant for developing advanced materials used in coatings and composites .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 20 µg/mL |

Data sourced from laboratory assays conducted on various bacterial strains .

Table 2: Pesticidal Efficacy in Field Trials

| Trial Location | Target Pest | Efficacy (%) | Comparison with Control (%) |

|---|---|---|---|

| Location A | Aphids | 85 | +30 |

| Location B | Fungal Infection | 90 | +25 |

Results indicate superior efficacy of formulations containing this compound compared to standard pesticides .

作用機序

The mechanism of action of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

類似化合物との比較

Key Observations :

- The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to methoxy (-OCH₃) or phenyl (-C₆H₅) groups, improving membrane permeability and metabolic stability .

- Synthetic flexibility : The hydrazide moiety allows derivatization into semicarbazides, thiosemicarbazides, or heterocyclic hybrids (e.g., oxadiazoles, pyrazoles) .

Antifungal Activity

Anti-Tubercular Activity

- 6-Methoxy-2-methylnicotinohydrazide hybrids showed MIC = 1.56–3.12 μg/mL against Mycobacterium tuberculosis, attributed to optimal lipophilicity from the methoxy group .

- 2-Methyl-6-phenylnicotinohydrazide analogs exhibited reduced activity (MIC = 15.63–31.25 μg/mL), likely due to steric hindrance from the phenyl group .

Anticancer Activity

- 2-Methyl-6-(trifluoromethyl)nicotinohydrazide hybrids (e.g., compound 12a) demonstrated IC₅₀ < 1 μM against MCF-7 and HepG2, surpassing doxorubicin in potency .

- 6-Phenyl analogs showed moderate activity, highlighting the necessity of the trifluoromethyl group for enhanced efficacy .

Physicochemical Properties

Key Insights :

- The trifluoromethyl group balances lipophilicity (LogP ~2.8), avoiding excessive hydrophobicity seen in phenyl analogs (LogP ~3.5) .

生物活性

2-Methyl-6-(trifluoromethyl)nicotinohydrazide is a chemical compound that exhibits significant biological activity, particularly in antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine and industry.

- Molecular Formula : C8H8F3N3O

- Molecular Weight : 219.16 g/mol

- CAS Number : 402479-94-1

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound is known to affect several biochemical pathways, including:

- Antimicrobial Activity : It has been shown to inhibit the growth of various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic processes.

- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, possibly by activating specific signaling pathways that lead to programmed cell death.

Biological Activity Overview

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The study concluded that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Research

In a separate investigation, the anticancer effects of this compound were assessed using various human cancer cell lines, including breast and lung cancer cells. The findings demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values (the concentration required to inhibit cell growth by 50%) observed at concentrations as low as 5 µM. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds in terms of biological activity:

| Compound | Activity Type | Key Differences |

|---|---|---|

| 2-Methyl-6-(trifluoromethyl)nicotinic acid | Antimicrobial | Lacks hydrazide moiety; lower potency |

| 6-(Trifluoromethyl)nicotinohydrazide | Anticancer | Similar structure but different substituents |

| 2-Methyl-6-(trifluoromethyl)nicotinonitrile | Varies | Contains nitrile instead of hydrazide group |

Q & A

Q. What are the common synthetic routes for 2-Methyl-6-(trifluoromethyl)nicotinohydrazide and its derivatives?

Methodological Answer: The synthesis typically involves condensation of nicotinohydrazide precursors with trifluoromethyl-substituted carbonyl compounds. Key steps include:

- Step 1: Preparation of 6-(trifluoromethyl)nicotinic acid derivatives via nucleophilic substitution or cross-coupling reactions.

- Step 2: Hydrazide formation by reacting the acid with hydrazine hydrate under reflux in ethanol .

- Step 3: Functionalization via Schiff base formation or cyclization to generate oxadiazole or triazole derivatives for enhanced bioactivity .

Example Protocol:

Reflux 6-(trifluoromethyl)nicotinic acid (1 eq) with hydrazine hydrate (2 eq) in ethanol for 6–8 hours. Purify via recrystallization (yield: ~75–85%) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- Crystallography:

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C–N bond length | 1.34–1.38 | |

| CF₃ torsion angle | 112–115° |

Q. What in vitro models are used to evaluate the anticancer activity of this compound?

Methodological Answer:

Q. Table 2: Representative Anticancer Activity Data

| Derivative | IC₅₀ (µM) | Cell Line | Source |

|---|---|---|---|

| Oxadiazole derivative | 9.2 ± 0.3 | MCF-7 | |

| Triazole derivative | 14.5 ± 1.1 | A549 |

Advanced Research Questions

Q. How can contradictions in structural data between crystallography and DFT calculations be resolved?

Methodological Answer:

Q. What methodologies assess intermolecular interactions in crystal structures of nicotinohydrazide derivatives?

Methodological Answer:

- Hirshfeld Surface Analysis: Maps dₙᵣₘ (distance to nearest nucleus) to identify H-bond donors/acceptors and π-interactions .

- Fingerprint Plots: Quantify interaction types (e.g., H···F contacts in trifluoromethyl groups contribute 12–15% of total interactions) .

- Software: CrystalExplorer and Mercury (Cambridge Crystallographic Data Centre) .

Q. How are molecular docking simulations employed to study the mechanism of action of this compound?

Methodological Answer:

- Target Selection: Prioritize proteins like EGFR (epidermal growth factor receptor) or DNA topoisomerase II, implicated in cancer pathways .

- Protocol:

- Key Metric: Binding energy ≤ −7.5 kcal/mol suggests strong inhibition potential .

Q. What strategies optimize the bioactivity of nicotinohydrazide derivatives through structural modifications?

Methodological Answer:

- Functional Group Engineering:

- SAR Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。